![molecular formula C20H21N3O B216120 (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216120.png)
(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in many types of cancer. CYC116 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mécanisme D'action
(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits Aurora kinases A, B, and C, which are involved in the regulation of cell division. Inhibition of Aurora kinases leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits the phosphorylation of histone H3, a downstream target of Aurora kinases. This leads to the disruption of chromosomal alignment and segregation during cell division, resulting in cell cycle arrest and apoptosis. (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is its specificity for Aurora kinases, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one could focus on its potential use in combination therapies with other cancer drugs. Additionally, further studies could investigate the optimal dosing and administration of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in vivo. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in humans.
Méthodes De Synthèse
The synthesis of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2-chloro-6-nitrobenzaldehyde with 3-methylpiperidine to form the corresponding Schiff base. This Schiff base is then reacted with 4-aminoquinazoline in the presence of a palladium catalyst to form (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.
Applications De Recherche Scientifique
(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can inhibit tumor growth and increase survival rates in mouse models of cancer.
Propriétés
Nom du produit |
(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
---|---|
Formule moléculaire |
C20H21N3O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H21N3O/c1-14-7-6-12-23(13-14)20-15-8-2-4-10-17(15)21-19(22-20)16-9-3-5-11-18(16)24/h2-5,8-11,14,21H,6-7,12-13H2,1H3/b19-16- |
Clé InChI |
QVKDCWXNGRUMHF-MNDPQUGUSA-N |
SMILES isomérique |
CC1CCCN(C1)C2=N/C(=C\3/C=CC=CC3=O)/NC4=CC=CC=C42 |
SMILES |
CC1CCCN(C1)C2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42 |
SMILES canonique |
CC1CCCN(C1)C2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.